molecular formula C12H19BN2O2 B3029426 4-(4-Ethylpiperazin-1-yl)phenylboronic acid CAS No. 657398-70-4

4-(4-Ethylpiperazin-1-yl)phenylboronic acid

Cat. No.: B3029426
CAS No.: 657398-70-4
M. Wt: 234.10
InChI Key: KYFGXBKGJHCISI-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a 4-ethylpiperazine group at the para position. The compound’s structure combines a boronic acid moiety, known for its ability to form reversible covalent bonds with diols (e.g., cis-diols in sugars or phenolic acids), and a 4-ethylpiperazine group, which enhances solubility and modulates electronic properties . This dual functionality makes it valuable in pharmaceutical synthesis, chemical sensing, and separation technologies. For instance, boronic acid-modified adsorbents are employed to capture phenolic acids via pH-dependent boronate ester formation .

Key physicochemical properties include a topological polar surface area (TPSA) of 89.5 Ų, two hydrogen bond donors, and six hydrogen bond acceptors, contributing to its moderate polarity and solubility in polar solvents . The ethyl group on the piperazine ring reduces crystallinity compared to non-alkylated analogs, improving processability in synthetic applications.

Properties

IUPAC Name

[4-(4-ethylpiperazin-1-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6,16-17H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFGXBKGJHCISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCN(CC2)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243818
Record name B-[4-(4-Ethyl-1-piperazinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657398-70-4
Record name B-[4-(4-Ethyl-1-piperazinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=657398-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(4-Ethyl-1-piperazinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-yl)phenylboronic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-bromoaniline, undergoes a nucleophilic substitution reaction with 1-ethylpiperazine to form 4-(4-ethylpiperazin-1-yl)aniline.

    Borylation Reaction: The 4-(4-ethylpiperazin-1-yl)aniline is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-yl)phenylboronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and forms a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate for borylation and coupling reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Piperazines: Formed through substitution reactions on the piperazine ring.

Scientific Research Applications

4-(4-Ethylpiperazin-1-yl)phenylboronic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and sensors.

    Chemical Biology: It serves as a tool for studying biological processes, such as enzyme inhibition and protein-ligand interactions.

    Catalysis: The compound is used in the development of new catalytic systems for organic transformations.

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)phenylboronic acid depends on its specific application:

    Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.

    Protein-Ligand Interactions: The compound can interact with proteins through non-covalent interactions, affecting their function and stability.

    Catalysis: In catalytic applications, the compound can act as a ligand, coordinating with metal centers to facilitate various organic transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Piperidine and Pyrrolidine Derivatives

Compounds such as (4-(Piperidin-1-yl)phenyl)boronic acid (CAS 229009-42-1) and (4-(Pyrrolidin-1-yl)phenyl)boronic acid (CAS 229009-41-0) share the phenylboronic acid core but replace the ethylpiperazine group with piperidine or pyrrolidine rings. These changes significantly alter physicochemical properties:

  • Hydrogen bonding : The pyrrolidine analog has fewer hydrogen bond acceptors (4 vs. 6) due to the absence of the piperazine nitrogen, reducing polarity .
  • Solubility : The ethylpiperazine group in the parent compound enhances water solubility compared to the hydrophobic piperidine analog.
Property 4-(4-Ethylpiperazin-1-yl)phenylboronic acid (4-Piperidin-1-yl)phenylboronic acid (4-Pyrrolidin-1-yl)phenylboronic acid
Molecular Weight (g/mol) 248.09 (free acid) 219.07 205.04
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 6 3 4
TPSA (Ų) 89.5 53.6 49.8

Substituent Effects: Chloro and Carbonyl Derivatives

  • 4-(Piperazine-1-carbonyl)phenylboronic acid : The carbonyl group introduces additional hydrogen bond acceptors (TPSA = 98.2 Ų), improving binding specificity in enzyme inhibition assays compared to the parent compound .

Boronate Ester Derivatives

The pinacol ester of this compound (CAS 656257-45-3) is a stable derivative used in Suzuki-Miyaura cross-coupling reactions. Key advantages over non-esterified analogs include:

  • Enhanced stability : Resists hydrolysis in aqueous media, enabling storage at room temperature .
  • Reactivity : The pinacol ester facilitates boron-mediated coupling under milder conditions compared to free boronic acids .

pH-Dependent Reactivity

Unlike simpler phenylboronic acids (e.g., 3-Hydroxyphenylboronic acid , ), the ethylpiperazine group in the parent compound acts as a built-in buffer, stabilizing boronate-diol complexes at neutral pH. This contrasts with unmodified boronic acids, which require alkaline conditions (pH ≥ 8.5) for optimal binding .

Biological Activity

4-(4-Ethylpiperazin-1-yl)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H20B N2O2
  • Molecular Weight : 252.13 g/mol
  • CAS Number : 657398-70-4

Boronic acids, including this compound, are known to interact with various biological targets:

  • Proteasome Inhibition : Boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells, which can halt cell cycle progression and induce apoptosis .
  • Antibacterial Activity : Similar compounds have shown efficacy against bacterial infections by disrupting bacterial cell wall synthesis and inhibiting biofilm formation .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties through:

  • Cell Cycle Arrest : Studies have demonstrated that boronic acid derivatives can induce G2/M phase arrest in cancer cells, leading to growth inhibition .
  • Cytotoxic Effects : In vitro studies have shown that certain boronic acids can significantly reduce viability in various cancer cell lines.

Antibacterial and Antibiofilm Activity

Preliminary studies suggest that this compound may also possess antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : Similar boronic acids have demonstrated MIC values as low as 100 μg/mL against pathogenic bacteria, indicating potential for therapeutic applications .

Study on Anticancer Activity

A study evaluated the effects of a related boronic acid derivative on multiple myeloma cells. The results showed an IC50 value of approximately 8.21 nM, indicating potent cytotoxicity against these cells. The mechanism was attributed to proteasome inhibition leading to increased levels of pro-apoptotic proteins .

Study on Antibacterial Efficacy

In a recent investigation, the antibacterial activity of various phenylboronic acids was assessed against Vibrio harveyi and V. parahaemolyticus. The results highlighted that compounds with similar structures significantly inhibited bacterial growth and biofilm formation, suggesting a potential application for this compound in treating bacterial infections .

Data Tables

Compound NameMIC (µg/mL)Growth Inhibition (%)
Boronic Acid>500-
DIMPBA10030.3
FIPBA10024.1
4-Iodophenylboronic Acid20062.1

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Ethylpiperazin-1-yl)phenylboronic acid, and how can purity be validated?

  • Methodology :

  • Synthesis : Utilize palladium-catalyzed Suzuki-Miyaura cross-coupling ( ), where the ethylpiperazine-substituted aryl halide reacts with a boronic acid precursor. Optimization of ligands (e.g., phosphine ligands) and bases (e.g., Na₂CO₃) is critical for yield improvement.
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) followed by recrystallization.
  • Validation : Purity can be confirmed via HPLC (≥95% area under the curve) and ¹H/¹³C NMR to verify structural integrity. For boronic acid validation, employ ¹¹B NMR or derivatization with diols (e.g., mannitol) to confirm boronate ester formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

  • Methodology :

  • FT-IR : Identify B-O stretching (1340–1310 cm⁻¹) and N-H stretches from the piperazine moiety (3300–3200 cm⁻¹).
  • NMR : ¹H NMR should show aromatic protons (δ 6.8–7.5 ppm) and ethylpiperazine signals (δ 2.5–3.5 ppm for N-CH₂-CH₃). ¹¹B NMR (δ 28–32 ppm) confirms boronic acid presence.
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₈BN₃O₂). Cross-reference with computational predictions (DFT/B3LYP) for vibrational and electronic transitions .

Advanced Research Questions

Q. How does the ethylpiperazine group influence the electronic properties and reactivity of phenylboronic acid in Suzuki-Miyaura couplings?

  • Methodology :

  • Computational Analysis : Perform DFT/B3LYP calculations to map frontier molecular orbitals (HOMO/LUMO) and assess electron density distribution. The ethylpiperazine group acts as an electron donor, lowering the LUMO energy and enhancing electrophilic reactivity at the boron center.
  • Experimental Validation : Compare coupling efficiency with analogs (e.g., 4-methylpiperazine derivatives) under identical conditions. Monitor reaction kinetics via in-situ IR or LC-MS to correlate substituent effects with turnover frequency .

Q. What strategies resolve discrepancies in cross-coupling yields when using this compound?

  • Methodology :

  • Controlled Experiments : Systematically vary parameters (catalyst loading, solvent polarity, temperature). For example, DMF/H₂O mixtures may stabilize boronate intermediates better than THF.
  • Competitive Binding Studies : Add competing boronic acids to assess selectivity.
  • Byproduct Analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., protodeboronation or homocoupling). Adjust ligand (e.g., SPhos vs. XPhos) to suppress undesired pathways .

Q. How can this compound be applied in biosensing, and what experimental designs ensure specificity for glycoprotein detection?

  • Methodology :

  • Surface Functionalization : Immobilize the compound on Au electrodes via thiol linkers (e.g., 4-mercaptophenylboronic acid, ) to create self-assembled monolayers (SAMs).
  • Specificity Testing : Compare potentiometric responses (e.g., threshold voltage shifts) to sialic acid vs. other monosaccharides (glucose, fructose) at physiological pH.
  • CMOS Integration : Use FET-based devices ( ) for real-time, label-free detection in cell suspensions (e.g., erythrocytes). Validate with ELISA or fluorescence tagging as a reference .

Q. What computational approaches predict the biological interactions of this compound, such as with kinase targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding poses against kinase ATP-binding pockets (e.g., EGFR). Prioritize hydrogen bonds between boronic acid and catalytic lysine residues.
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess complex stability.
  • QSAR Modeling : Corrogate substituent effects (e.g., ethylpiperazine vs. morpholine) on inhibitory potency using datasets from PubChem ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Ethylpiperazin-1-yl)phenylboronic acid
Reactant of Route 2
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4-(4-Ethylpiperazin-1-yl)phenylboronic acid

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